

cis-1,4-Dichloro-2-butene stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-1,4-Dichloro-2-butene**

Cat. No.: **B023561**

[Get Quote](#)

An In-depth Technical Guide on the Stability and Storage of **cis-1,4-Dichloro-2-butene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **cis-1,4-Dichloro-2-butene**. The information is curated to be a valuable resource for professionals in research, science, and drug development who handle or utilize this compound. This document details its chemical properties, stability profile under various conditions, and protocols for safe storage and handling.

Chemical and Physical Properties

cis-1,4-Dichloro-2-butene is a colorless to light yellow liquid.^[1] It is an important intermediate in the synthesis of various chemicals, including chloroprene, adiponitrile, butane-1,4-diol, and tetrahydrofuran.^{[1][2][3]}

Table 1: Physical and Chemical Properties of **cis-1,4-Dichloro-2-butene**

Property	Value	Reference
CAS Number	1476-11-5	[4] [5]
Molecular Formula	C4H6Cl2	[1]
Molecular Weight	125.00 g/mol	[1] [4] [5]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	-48 °C	[1] [2] [5]
Boiling Point	152 °C at 758 mmHg	[1] [2] [5]
Density	1.188 g/mL at 25 °C	[1] [2] [5]
Refractive Index	n20/D 1.489	[1] [5]
Solubility	Soluble in chloroform, alcohol, ether, acetone, and benzene. Not miscible or difficult to mix in water.	[1] [2]
Vapor Pressure	3 mmHg at 25 °C	[6]

Stability Profile

cis-1,4-Dichloro-2-butene is a reactive compound and its stability is influenced by temperature, light, moisture, and the presence of other chemicals.

General Stability and Shelf Life

When stored under recommended conditions, **cis-1,4-dichloro-2-butene** is stable for at least two years.[\[1\]](#) It is crucial to protect it from light and moisture to prevent degradation.[\[1\]](#)

Thermal Stability and Decomposition

Upon heating, **cis-1,4-dichloro-2-butene** can decompose. While specific decomposition temperatures for the cis-isomer are not readily available, thermal decomposition of related chlorinated hydrocarbons suggests that degradation commences at elevated temperatures.[\[7\]](#) Decomposition of dichlorobutenes can produce toxic and corrosive gases, including phosgene and hydrogen chloride (HCl).[\[8\]](#)

Hydrolytic Stability

cis-1,4-Dichloro-2-butene reacts slowly with water, leading to the formation of hydrochloric acid.^[6] The hydrolysis half-life of 1,4-dichloro-cis-2-butene has been measured to be 3.2 days under neutral conditions.

Isomerization

cis-1,4-Dichloro-2-butene can isomerize to its trans-isomer. This process can be catalyzed by thiols or hydrogen halides. In the presence of a catalyst at 100 °C, a liquid mixture of dichlorobutenes can equilibrate to a composition of 7% **cis-1,4-dichloro-2-butene**, 72% trans-1,4-dichloro-2-butene, and 21% 3,4-dichloro-1-butene.^[9] The trans-isomer is often the preferred starting material in certain industrial syntheses.

Table 2: Quantitative Stability Data for **cis-1,4-Dichloro-2-butene**

Parameter	Condition	Value	Reference
Shelf Life	Stored at +4°C, protected from light and moisture	At least 2 years	[1]
Hydrolysis Half-life	Neutral conditions	3.2 days	
Isomerization	With catalyst at 100 °C (liquid phase equilibrium)	Equilibrates to 7% cis-isomer	[9]

Storage and Handling

Proper storage and handling are critical to maintain the quality of **cis-1,4-dichloro-2-butene** and to ensure safety.

Recommended Storage Conditions

To maintain product quality, it is recommended to keep **cis-1,4-dichloro-2-butene** refrigerated. Specific temperature ranges suggested by suppliers are +4°C and 2-8°C.^{[1][6]} Containers should be tightly closed and stored in a dry, cool, and well-ventilated place. The storage area

should be a designated flammables area, away from heat, sparks, open flames, and other sources of ignition. It should also be protected from direct sunlight.

Table 3: Recommended Storage Conditions for **cis-1,4-Dichloro-2-butene**

Parameter	Recommendation	Reference
Temperature	Refrigerated (+4°C or 2-8°C)	[1] [6]
Atmosphere	Store in a dry, well-ventilated area.	
Light	Protect from light.	[1]
Moisture	Protect from moisture.	[1]
Container	Tightly closed container.	
Incompatible Materials	Strong oxidizing agents.	

Handling Precautions

All chemicals should be considered hazardous and direct physical contact should be avoided. [\[7\]](#) Handling should occur in a chemical fume hood. [\[7\]](#) Use appropriate, approved safety equipment, including personal protective equipment (PPE) such as gloves, protective clothing, and eye protection. In case of fire, use carbon dioxide, dry chemical, or foam for extinction.

Experimental Protocols

Detailed experimental protocols for the stability testing of **cis-1,4-dichloro-2-butene** are not extensively published. However, based on the analysis of similar compounds, a general approach can be outlined.

General Protocol for Thermal Stability Assessment

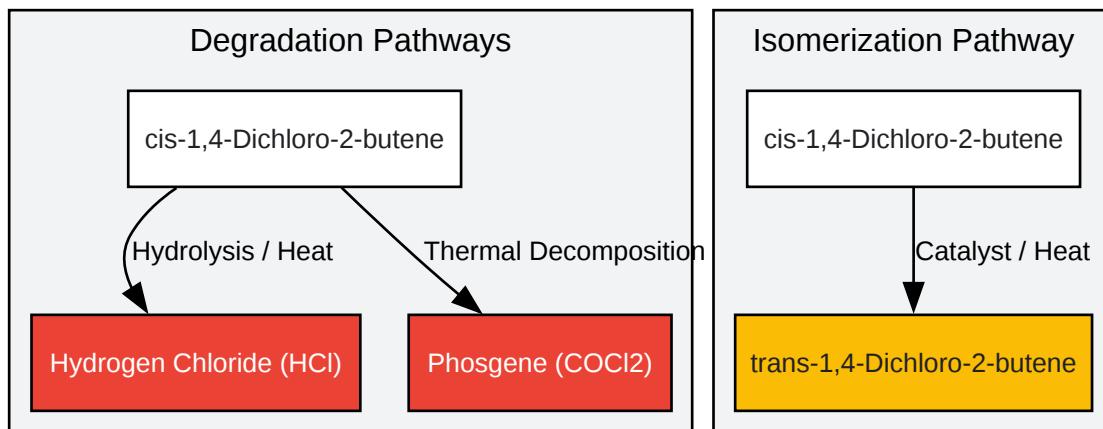
A combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed to evaluate thermal stability.

- TGA/DSC Analysis:

- Accurately weigh a small sample (5-10 mg) of **cis-1,4-dichloro-2-butene** into an appropriate TGA/DSC pan.
- Place the sample in the TGA/DSC instrument.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).
- Record the weight loss as a function of temperature (TGA) to determine the onset and peak decomposition temperatures.
- Record the heat flow as a function of temperature (DSC) to identify endothermic or exothermic decomposition events.

- Py-GC-MS Analysis:
 - Interface a pyrolyzer with a GC-MS system.
 - Place a small amount of the sample into a pyrolysis tube.
 - Rapidly heat the sample to a series of predetermined temperatures (based on TGA data) in the pyrolyzer.
 - The volatile decomposition products are swept into the GC column for separation.
 - The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

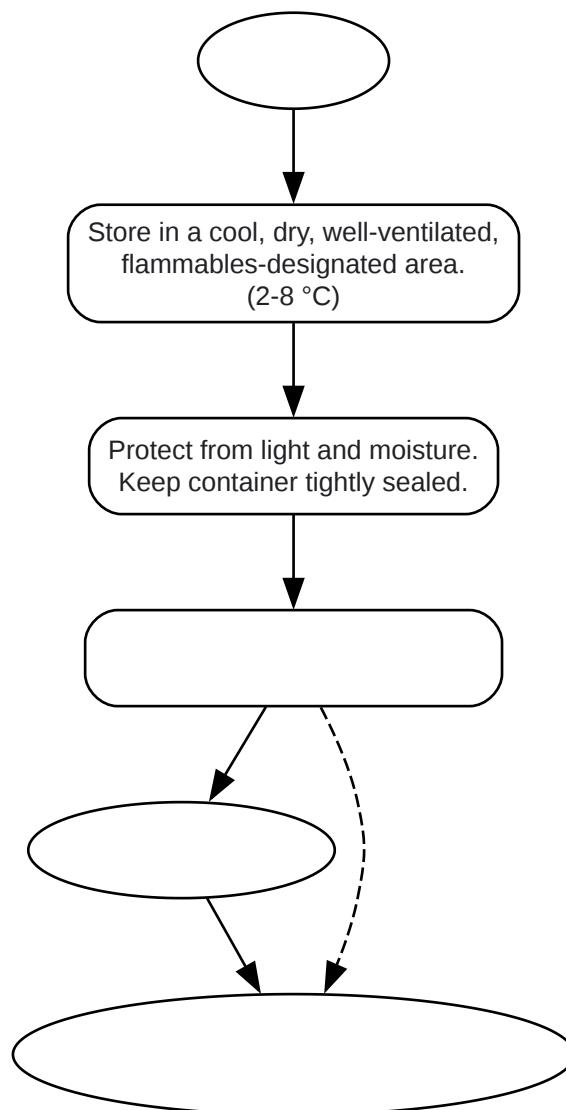
Isomerization Analysis


The isomerization of **cis-1,4-dichloro-2-butene** to the trans-isomer can be monitored by Gas Chromatography (GC).

- Sample Preparation: Prepare a standard solution of both cis- and trans-1,4-dichloro-2-butene in a suitable solvent (e.g., chloroform).
- GC Conditions:

- Use a capillary column suitable for separating chlorinated hydrocarbons.
- Set up a temperature program that allows for the baseline separation of the two isomers.
- Use a Flame Ionization Detector (FID) for detection.
- Analysis:
 - Inject the standard solution to determine the retention times of the cis- and trans-isomers.
 - Inject the sample of **cis-1,4-dichloro-2-butene** at various time points under the conditions being studied (e.g., different temperatures, with or without a catalyst).
 - Quantify the percentage of each isomer by comparing the peak areas.

Visualizations


Degradation and Isomerization Pathways

[Click to download full resolution via product page](#)

Caption: Degradation and isomerization pathways of **cis-1,4-dichloro-2-butene**.

Recommended Storage and Handling Workflow

[Click to download full resolution via product page](#)

Caption: Recommended workflow for storage and handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-1,4-Dichloro-2-butene - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 2. cis-1,4-Dichloro-2-butene | 1476-11-5 [chemicalbook.com]
- 3. cis-1,4-Dichloro-2-butene 95 1476-11-5 [sigmaaldrich.com]
- 4. cis-1,4-Dichloro-2-butene 95 1476-11-5 [sigmaaldrich.com]
- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [cis-1,4-Dichloro-2-butene stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023561#cis-1-4-dichloro-2-butene-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com